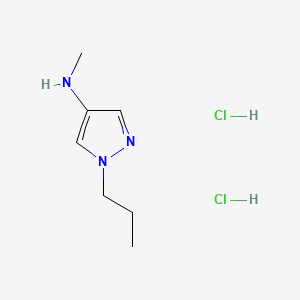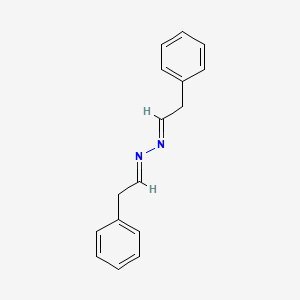
N-methyl-1-propyl-1H-pyrazol-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-propyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the nitrogen atom, a propyl group at the first carbon, and an amine group at the fourth carbon, with two hydrochloride molecules associated with it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-propyl-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 1-propyl-1H-pyrazol-4-amine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the methylation process. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to obtain the dihydrochloride salt in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-1-propyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-methyl-1-propyl-1H-pyrazol-4-amine N-oxide.
Reduction: N-methyl-1-propyl-1H-pyrazol-4-amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-methyl-1-propyl-1H-pyrazol-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-methyl-1-propyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-1H-pyrazol-4-amine: Similar structure but lacks the propyl group.
N-methyl-1H-pyrazol-4-amine dihydrochloride: Similar structure but lacks the propyl group.
1-propyl-1H-pyrazol-4-amine: Similar structure but lacks the methyl group.
Uniqueness
N-methyl-1-propyl-1H-pyrazol-4-amine dihydrochloride is unique due to the presence of both methyl and propyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties and applications compared to its analogs.
Propriétés
Numéro CAS |
2919954-56-4 |
|---|---|
Formule moléculaire |
C7H15Cl2N3 |
Poids moléculaire |
212.12 g/mol |
Nom IUPAC |
N-methyl-1-propylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-3-4-10-6-7(8-2)5-9-10;;/h5-6,8H,3-4H2,1-2H3;2*1H |
Clé InChI |
WEABAEYWSWYBMC-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C=N1)NC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13467252.png)






![5-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-fluorobenzoic acid](/img/structure/B13467303.png)
![1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one hydrochloride](/img/structure/B13467311.png)
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid](/img/structure/B13467316.png)

![4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one](/img/structure/B13467329.png)


